Target Potency Retention: 5‑Acetamido vs. 5‑Amino in TTK Kinase Inhibition
In a systematic structure–activity relationship (SAR) study of N‑(3‑(3‑sulfamoylphenyl)‑1H‑indazol‑5‑yl) derivatives, the 5‑acetamido substituent was essential for maintaining single‑digit nanomolar TTK inhibitory activity. The optimized lead compound CFI‑400936, which retains the 5‑acetamido group, exhibited a TTK IC₅₀ of 3.6 nM [1]. By contrast, the corresponding 5‑amino analog showed a >10‑fold loss in enzymatic potency (TTK IC₅₀ > 50 nM), while the 5‑nitro and 5‑halo analogs were essentially inactive (IC₅₀ > 1 µM) [1]. This demonstrates that the acetamido group is not merely a synthetic handle but a potency‑critical pharmacophore element.
| Evidence Dimension | TTK kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 5‑Acetamido derivative (CFI‑400936): IC₅₀ = 3.6 nM |
| Comparator Or Baseline | 5‑amino analog: IC₅₀ > 50 nM; 5‑nitro/5‑halo analogs: IC₅₀ > 1 µM |
| Quantified Difference | ≥ 14‑fold (acetamido vs. amino); ≥ 278‑fold (acetamido vs. nitro/halo) |
| Conditions | Recombinant human TTK kinase assay; 10‑point dose–response curve; ATP at Km concentration |
Why This Matters
Procuring the 5‑amino or other 5‑substituted analog in place of the 5‑acetamido compound directly compromises the biochemical potency of the final TTK inhibitor, a risk substantiated by head‑to‑head enzymatic data.
- [1] Laufer, R.; Ng, G.; Liu, Y.; Patel, N. K. B.; Edwards, L. G.; et al. Discovery of inhibitors of the mitotic kinase TTK based on N‑(3‑(3‑sulfamoylphenyl)‑1H‑indazol‑5‑yl)‑acetamides and carboxamides. Bioorg. Med. Chem. 2014, 22 (17), 4968‑4997. https://doi.org/10.1016/j.bmc.2014.06.027. View Source
